
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate, also known as MAOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate is not fully understood. However, it is believed to function as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a wide range of potential applications in various fields. However, there are also limitations to using this compound in lab experiments. For example, it can be toxic at high doses, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to function as an acetylcholinesterase inhibitor. This compound has several advantages for lab experiments, but there are also limitations to using it. There are several future directions for the study of this compound, including the development of this compound-based drugs and the optimization of the synthesis method.
合成法
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate can be synthesized through a multi-step process involving the reaction of 3-bromo-1-propanol with sodium hydride, followed by the reaction of the resulting product with acetyl chloride and sodium azide. The final step involves the reaction of the resulting product with methyl chloroformate. This synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound.
科学的研究の応用
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including amino acids and peptides. In material science, this compound has been used as a building block for the synthesis of polymers and other materials.
特性
IUPAC Name |
methyl 2-(1-acetylazetidin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-7(4-9)13-5-8(11)12-2/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGVHDNOUVKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

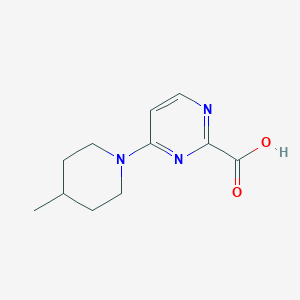
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
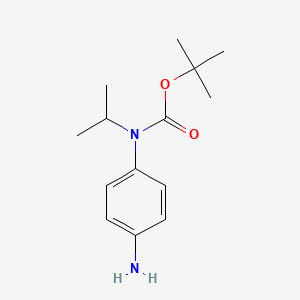
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)


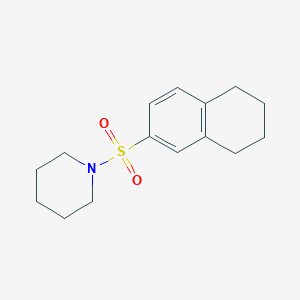
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)

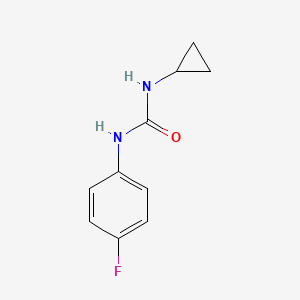
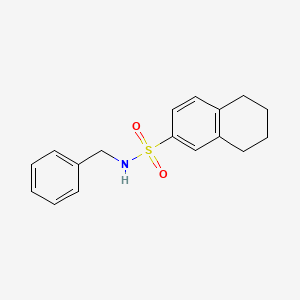
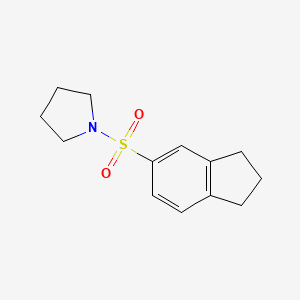
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)